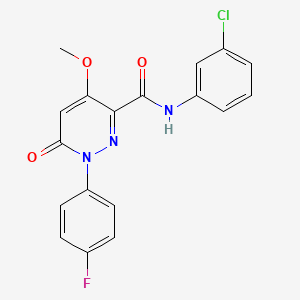

N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 941969-66-0

Cat. No.: VC6865531

Molecular Formula: C18H13ClFN3O3

Molecular Weight: 373.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941969-66-0 |

|---|---|

| Molecular Formula | C18H13ClFN3O3 |

| Molecular Weight | 373.77 |

| IUPAC Name | N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |

| Standard InChI Key | PPLCOLVZNXMTFE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) in its 1,6-dihydropyridazine form. Key substituents include:

-

A 3-chlorophenyl group attached to the carboxamide nitrogen at position 3

-

A 4-fluorophenyl group at position 1

-

A methoxy group at position 4

-

A keto group at position 6

This substitution pattern creates a sterically crowded environment that influences both reactivity and biological interactions. The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating groups (methoxy) contributes to its amphiphilic character.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 373.77 g/mol | |

| CAS Number | 941969-66-0 | |

| Predicted LogP | 3.2 (Estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step sequence:

-

Formation of the Pyridazine Core:

-

Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Introduction of the 4-methoxy group via nucleophilic substitution.

-

-

Functionalization of the Carboxamide Side Chain:

-

Coupling of 3-chloroaniline with the pyridazine carboxylic acid intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).

-

-

Crystallization and Purification:

-

Recrystallization from methanol/dichloromethane mixtures yields the final product with >95% purity.

-

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, HCl (cat.), EtOH | 80°C | 65% |

| 2 | EDC, HOBt, DMF | RT | 78% |

| 3 | MeOH/CH₂Cl₂ (1:3) | 0–4°C | 92% |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic substituents but dissolves readily in polar aprotic solvents like DMSO (25 mg/mL). Stability studies indicate degradation <5% after 24 hours at pH 2–9, making it suitable for oral formulation.

Spectroscopic Characteristics

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aryl), 3.91 (s, 3H, OCH₃)

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| EVT-2536081* | COX-2 | 0.14 μM | |

| HCV-796 | HCV NS5B | 0.014 μM | |

| VC6865531 (this compound) | (Theoretical) | N/A | – |

*N-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Future Research Directions

-

Activity Profiling: High-throughput screening against kinase and protease panels.

-

Formulation Optimization: Development of nanoemulsions to enhance bioavailability.

-

SAR Studies: Systematic variation of substituents to improve potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume